

Spectroscopic and Synthetic Profile of Sodium Thioacetate: A Technical Guide

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Compound of Interest

Compound Name: Sodium thioacetate

Cat. No.: B3051583

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Introduction

Sodium thioacetate (CH_3COSNa) is a versatile and reactive organosulfur compound widely employed in organic synthesis, particularly for the introduction of thiol functionalities. As the sodium salt of thioacetic acid, it serves as a nucleophilic source of the thioacetate anion. This technical guide provides a comprehensive overview of the spectroscopic properties (NMR and IR) of **sodium thioacetate**, alongside experimental protocols for its characterization and a key synthetic application. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the use of this important reagent.

Spectroscopic Data

Due to the limited availability of published experimental spectra for pure **sodium thioacetate**, the following data is a compilation of expected values derived from spectroscopic data of closely related compounds, such as thioacetic acid and potassium thioacetate, as well as general principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Sodium Thioacetate**

Nucleus	Predicted Chemical Shift (δ) in D ₂ O (ppm)	Multiplicity	Assignment
¹ H	~2.2 - 2.4	Singlet	Methyl protons (-CH ₃)
¹³ C	~30 - 35	Quartet	Methyl carbon (-CH ₃)
¹³ C	~200 - 205	Singlet	Carbonyl carbon (C=O)

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can be influenced by solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for **Sodium Thioacetate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~1690 - 1710	Strong	C=O Stretch	Carbonyl
~1350 - 1360	Medium	CH ₃ Symmetric Bend	Methyl
~1100 - 1140	Medium	C-C Stretch	Acetyl
~880 - 980	Medium	C-S Stretch	Thioester
~600 - 640	Medium	O=C-S Bend	Thioester

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data of **sodium thioacetate** are not widely published. Therefore, the following are general standard procedures for obtaining NMR and IR spectra of solid organosulfur compounds.

NMR Spectroscopy of a Solid Sample

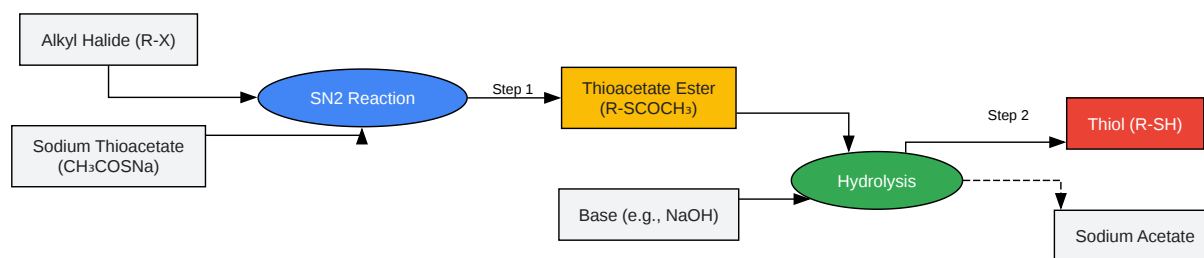
- Sample Preparation:
 - Dissolve approximately 5-10 mg of **sodium thioacetate** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and stable.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., DSS or TMSP for aqueous solutions) for accurate chemical shift referencing.
- Instrument Setup:
 - The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
 - The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei.
 - The sample is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing:
 - The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
 - The resulting spectrum is phased and baseline corrected.
 - Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind a small amount of dry **sodium thioacetate** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region.
 - The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
- Pellet Formation:
 - Transfer the powder into a pellet press.
 - Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to known correlation tables and literature data for similar compounds.

Synthetic Workflow Visualization

Sodium thioacetate is a key reagent in the synthesis of thiols from alkyl halides. The following diagram illustrates the logical workflow of this two-step process, which involves the initial formation of a thioacetate ester followed by its hydrolysis to the corresponding thiol.



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Caption: Synthetic pathway from an alkyl halide to a thiol using **sodium thioacetate**.

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